6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- is a complex organic compound belonging to the class of pterocarpans This compound is characterized by its unique fused ring structure, which includes benzofuran and benzopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro 3,2-cbenzopyran
- 3,7,9-Trihydroxy-6H- 1benzofuro[3,2-c]chromen-6-one
- (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[4’,5’:5,6]benzofuro[3,2-c]benzopyran-3-ol
Uniqueness
6H-Benzofuro(3,2-c)(1)benzopyran-3,7-diol, 6a,11a-dihydro-2,9-dimethoxy-, (6aS-cis)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
89647-64-3 |
---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
(6aS,11aS)-2,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,7-diol |
InChI |
InChI=1S/C17H16O6/c1-20-8-3-12(19)16-10-7-22-13-6-11(18)14(21-2)5-9(13)17(10)23-15(16)4-8/h3-6,10,17-19H,7H2,1-2H3/t10-,17-/m1/s1 |
InChI-Schlüssel |
AUNLBMBIPNNEDJ-BMLIUANNSA-N |
Isomerische SMILES |
COC1=CC(=C2[C@H]3COC4=CC(=C(C=C4[C@H]3OC2=C1)OC)O)O |
Kanonische SMILES |
COC1=CC(=C2C3COC4=CC(=C(C=C4C3OC2=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.